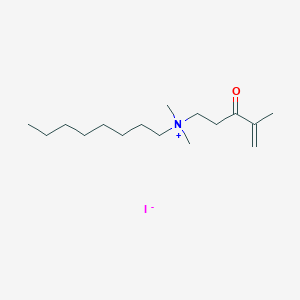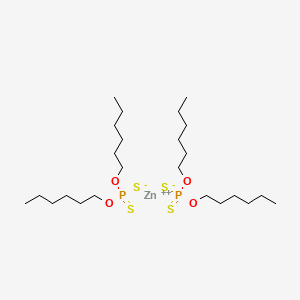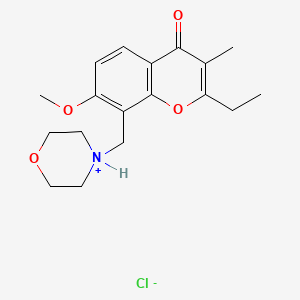
4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted phenols and chromones. The synthesis may involve:
Alkylation: Introduction of ethyl and methyl groups.
Methoxylation: Introduction of methoxy groups.
Morpholinylmethylation: Introduction of morpholinylmethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification: Using techniques like crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated or nitrated benzopyrans.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases.
Antioxidant Activity: Scavenging free radicals.
Medicine
Therapeutic Agents: Potential use in treating diseases like cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways like MAPK, PI3K/Akt.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Naturally occurring benzopyran derivatives with antioxidant properties.
Coumarins: Benzopyran derivatives with anticoagulant activity.
Uniqueness
Structural Modifications: The presence of ethyl, methoxy, and morpholinylmethyl groups may enhance specific biological activities.
Specificity: Unique binding affinities to molecular targets.
Propriétés
Numéro CAS |
67195-85-1 |
|---|---|
Formule moléculaire |
C18H24ClNO4 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2-ethyl-7-methoxy-3-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-4-15-12(2)17(20)13-5-6-16(21-3)14(18(13)23-15)11-19-7-9-22-10-8-19;/h5-6H,4,7-11H2,1-3H3;1H |
Clé InChI |
INMLBKCDGWTFMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)C[NH+]3CCOCC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


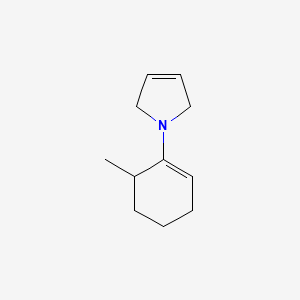
![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)

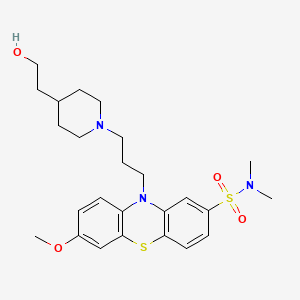
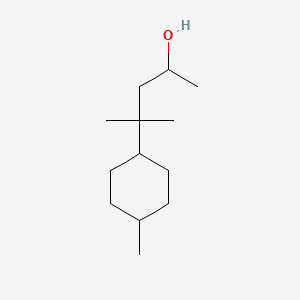




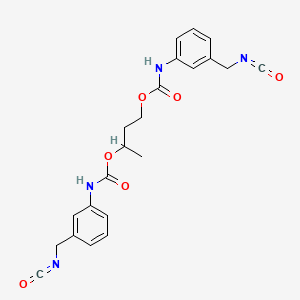
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
